S-(2-Thienyl)-L-cysteine
Overview
Description
S-(2-Thienyl)-L-cysteine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a thiophene ring attached to the sulfur atom of the cysteine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Thienyl)-L-cysteine typically involves the reaction of L-cysteine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
L-cysteine+2-thiophenecarboxaldehyde→this compound
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors or biocatalytic processes. These methods aim to optimize yield and purity while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-(2-Thienyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides or thiophene S,S-dioxides.
Reduction: The compound can be reduced to form thiophene derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, organometallic compounds, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions include thiophene S-oxides, thiophene S,S-dioxides, and various substituted thiophene derivatives.
Scientific Research Applications
S-(2-Thienyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug design and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of S-(2-Thienyl)-L-cysteine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophene ring and the cysteine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity, alteration of protein function, and regulation of cellular processes.
Comparison with Similar Compounds
S-(2-Thienyl)-L-cysteine can be compared with other similar compounds, such as:
Thiophene: A simple heterocyclic compound with a five-membered ring containing sulfur.
L-cysteine: An amino acid with a thiol group, known for its role in protein synthesis and metabolism.
S-(2-Thienyl)-D-cysteine: The enantiomer of this compound, with similar structural properties but different biological activity.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the L-cysteine moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S2/c8-5(7(9)10)4-12-6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOWEFAFQZLRI-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585039 | |
Record name | S-Thiophen-2-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405150-23-4 | |
Record name | S-Thiophen-2-yl-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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